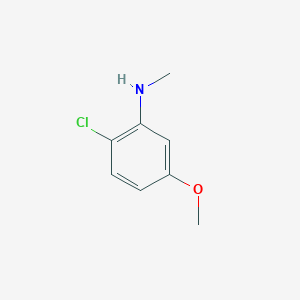

2-chloro-5-methoxy-N-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxy-N-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLLDKAGQPZGQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Optimization for 2 Chloro 5 Methoxy N Methylaniline

Established Synthetic Pathways for Substituted N-Methylanilines

The introduction of a methyl group to the nitrogen atom of an aniline (B41778) derivative can be achieved through several established synthetic routes. These methods are broadly categorized into direct alkylation of the primary amine and multi-step procedures involving the formation and subsequent reduction of an intermediate.

Alkylation Reactions of Primary Aniline Precursors

Direct alkylation of a primary aniline is a common strategy for the synthesis of N-methylated anilines. This typically involves the reaction of the aniline with a methylating agent in the presence of a base and, often, a catalyst.

The direct N-methylation of 2-chloro-5-methoxyaniline (B1294355) is a primary route to obtain 2-chloro-5-methoxy-N-methylaniline. This transformation is influenced by the choice of reagents, reaction conditions, and the catalytic system employed.

The use of methanol (B129727) as a C1 source for the N-methylation of anilines represents an atom-economical and environmentally favorable approach. nih.gov The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (KOtBu), which facilitates the deprotonation of the amine and activates the catalyst. rsc.orgnih.gov

Modern approaches often utilize transition-metal catalysts to enable the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.org In this process, the catalyst temporarily abstracts hydrogen from methanol to form a formaldehyde (B43269) equivalent in situ. This intermediate then reacts with the aniline to form an imine or aminal, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-methylated product and water as the sole byproduct. nih.gov

The reaction conditions, such as temperature and reaction time, are critical parameters. For instance, N-methylation of anilines with methanol using ruthenium or iridium-based catalysts is often performed at elevated temperatures, typically ranging from 60 °C to 140 °C. nih.govrsc.org The choice of solvent can also be a factor, though in many cases, methanol itself can serve as both the methylating agent and the solvent.

| Reagent/Condition | Role/Effect | Typical Range/Value |

| Methanol | C1 source (methylating agent) | Often used as solvent |

| Sodium Hydroxide | Base | 0.1 to 1.5 equivalents |

| Temperature | Influences reaction rate | 60 - 140 °C |

| Reaction Time | Affects conversion and yield | 12 - 24 hours |

This table provides a general overview of common reagents and conditions for the N-methylation of anilines.

The efficiency of the N-methylation of anilines is highly dependent on the choice of catalyst. Cyclometalated ruthenium complexes and iridium(I) complexes bearing N-heterocyclic carbene (NHC) ligands have shown significant promise in this transformation. rsc.orgnih.govacs.org For example, certain cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol at a relatively mild temperature of 60 °C. rsc.org

The catalyst loading is another important parameter, with studies showing that it can sometimes be reduced to as low as 0.4 mol% without a significant loss of yield, particularly in scaled-up reactions. rsc.org Reaction times typically range from several hours to a full day, with catalyst performance and temperature being key determinants of the required duration. For instance, studies on the N-methylation of various substituted anilines have reported high conversions and yields within 5 to 24 hours. nih.govacs.org While specific data for 2-chloro-5-methoxyaniline is not always available, the successful methylation of anilines with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro) groups suggests the feasibility of this reaction. nih.govacs.org

| Catalyst Type | Typical Loading (mol%) | Reaction Temperature (°C) | Reported Yields for Substituted Anilines |

| Cyclometalated Ruthenium Complexes | 0.4 - 2.0 | 60 - 100 | High (up to 88%) |

| Iridium(I)-NHC Complexes | 1.0 | ~110 | >95% for chloro- and methoxy-substituted anilines |

| (DPEPhos)RuCl2PPh3 | 0.5 | 140 | 95-97% for various substituted anilines |

This table summarizes the performance of different catalyst systems in the N-methylation of aniline derivatives, providing an indication of potential efficiency for the target compound. nih.govrsc.orgacs.org

N-Methylation of 2-chloro-5-methoxyaniline

Multi-step Synthesis from Diverse Precursors

An alternative to direct alkylation is a multi-step approach that involves the formation of a C-N bond followed by a reduction step. Reductive amination is a prominent example of this strategy.

Reductive amination offers a versatile method for the synthesis of secondary amines. In the context of producing this compound, this would involve the reaction of the precursor, 2-chloro-5-methoxyaniline, with a source of formaldehyde, such as paraformaldehyde. This initial reaction forms an imine or related intermediate, which is then reduced in situ to the desired N-methylaniline. organic-chemistry.org

While direct alkylation with methyl halides is a classic method, reductive amination avoids the potential for over-alkylation, which can be a challenge to control. masterorganicchemistry.com The use of paraformaldehyde and sodium borohydride (B1222165) provides a convenient and effective route to mono-N-methylated anilines.

| Starting Material | Reagents | Key Intermediate | Product |

| 2-chloro-5-methoxyaniline | 1. Paraformaldehyde 2. Sodium Borohydride | Imine | This compound |

This table outlines the general scheme for the synthesis of the target compound via reductive amination.

Development of Novel Synthetic Routes

The direct N-methylation of the precursor, 2-chloro-5-methoxyaniline, represents the most straightforward pathway to this compound. Modern synthetic chemistry has moved beyond traditional methods that often employ toxic and hazardous reagents like methyl halides, focusing instead on more atom-economical and greener alternatives, primarily using methanol as the methylating agent.

Exploration of Regioselective Synthesis Strategies

The primary challenge in the N-methylation of substituted anilines is achieving high regioselectivity, specifically mono-N-methylation, while avoiding di-N-methylation and C-alkylation of the aromatic ring. The electronic properties and steric hindrance of the substituents on the aniline ring play a crucial role in directing the reaction.

In the case of 2-chloro-5-methoxyaniline, the chloro group acts as an electron-withdrawing group, while the methoxy (B1213986) group is electron-donating. Their positions relative to the amino group influence its nucleophilicity and the stability of reaction intermediates. Research into the N-methylation of various substituted anilines has shown that the position of such groups is critical. For instance, studies have revealed that a methoxy substituent in the para-position of aniline leads to a better formation rate of the corresponding N-methylated product compared to an ortho-position substituent. nih.gov This highlights the subtle electronic and steric effects that govern reactivity.

Strategies to enhance regioselectivity often involve the careful selection of catalysts and reaction conditions that favor the formation of the desired mono-methylated product. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, where a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde intermediate, has become a prominent strategy for the selective N-alkylation of amines with alcohols. rsc.org This process, when applied to the methylation of anilines with methanol, allows for a controlled, stepwise reaction that can be optimized for mono-methylation.

Catalytic Systems for Enhanced Process Efficiency

Homogeneous catalysts, such as those based on iridium and ruthenium, have demonstrated high efficacy. For example, a nitrile-substituted N-heterocyclic carbene (NHC)–Ir(III) complex has been successfully used for the N-methylation of a range of anilines with methanol. nih.gov In a notable example directly relevant to the target compound, the N-methylation of 2-methoxy-5-methylaniline (B41322) using this catalytic system yielded the corresponding N-methylated product in 85% yield. nih.gov Similarly, Iridium(I) complexes bearing N,O-functionalized NHC ligands have proven effective, selectively transforming para-substituted anilines, including 4-chloroaniline (B138754) and 4-methoxyaniline, into their N-methyl derivatives with high yields. csic.esacs.org Cyclometalated ruthenium complexes have also been established as effective catalysts for this transformation under mild conditions. nih.gov

Heterogeneous catalysts are particularly attractive for industrial applications due to their ease of separation from the reaction mixture and potential for reusability. Various metal-supported catalysts have been developed for the N-methylation of anilines.

Carbon-supported platinum nanoparticles (Pt/C) have been reported as a versatile heterogeneous catalyst for the selective N-monomethylation of aromatic amines with methanol under a nitrogen atmosphere. This system demonstrates wide applicability and good catalyst reusability.

Non-noble metal catalysts are also gaining prominence due to their lower cost. Heterogeneous Nickel catalysts, specifically a Ni/ZnAlOx system, have shown high selectivity for the mono-N-methylation of amines. rsc.org The performance of these catalysts is often linked to their preparation method, with calcination and reduction temperatures playing a key role in their final catalytic activity. rsc.org

The table below compares different heterogeneous catalytic systems used in the N-methylation of anilines.

| Catalyst | Substrate | Methylating Agent | Yield of Mono-N-methylaniline (%) | Reference |

|---|---|---|---|---|

| Pt/C | Anilines | Methanol | High | |

| Ni/ZnAlOx | Aniline | Methanol | 93 | rsc.org |

| CrAlP–PA-10–773 | Aniline | Methanol | 57-99 | researchgate.net |

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions such as solvent, temperature, and pressure is crucial for maximizing the yield and selectivity of this compound.

Influence of Solvent Systems on Reaction Outcome

The solvent can significantly influence the course of N-methylation reactions. While many modern catalytic N-methylations with methanol are performed using methanol itself as the solvent, some reactions are conducted in solvent-free media or with co-solvents. nih.govacs.org For instance, the N-methylation of aniline derivatives with an NHC–Ir(III) complex was successfully performed in a solvent-free medium. nih.govacs.org

In other synthetic approaches, such as those using dimethyl carbonate (DMC) as a methylating agent, the choice of solvent is critical. In a continuous flow system for the N-monomethylation of 4-chloroaniline with DMC, N-Methyl-2-pyrrolidone (NMP) was used as the solvent. The reaction's success was highly dependent on the solvent and other parameters.

Temperature and Pressure Effects on Synthesis Performance

Temperature and pressure are key parameters that control reaction kinetics and selectivity. In the vapor-phase N-methylation of aniline with methanol over a CrAlP–PA-10–773 catalyst, aniline conversion was found to increase with reaction temperature from 573 K to 673 K. However, this increase in temperature also affected selectivity, with the selectivity for N-methylaniline decreasing from 99 mol% at 573 K to 57 mol% at 673 K, while the formation of N,N-dimethylaniline increased. researchgate.net This indicates that lower temperatures favor mono-alkylation. researchgate.net

Similarly, studies using a heterogeneous Ni/ZnAlOx catalyst for the N-methylation of aniline showed a clear dependence on temperature. As seen in the table below, the conversion of aniline and the yield of N-methylaniline increase as the temperature is raised from 120 °C to 160 °C, after which the yield begins to decrease slightly at 180 °C, while the formation of the di-methylated byproduct increases. rsc.org

| Temperature (°C) | Aniline Conversion (%) | N-methylaniline Yield (%) | N,N-dimethylaniline Yield (%) |

|---|---|---|---|

| 120 | 12.5 | 12.1 | 0.4 |

| 140 | 34.6 | 33.5 | 1.1 |

| 160 | 65.2 | 62.8 | 2.4 |

| 180 | 88.9 | 84.1 | 4.8 |

Effect of reaction temperature on the N-methylation of aniline with methanol over a Ni/ZnAlOx-600 catalyst. rsc.org

Pressure also plays a role, particularly in reactions involving gaseous reagents or byproducts. In continuous flow systems, a back pressure regulator is often used to control the release of gaseous byproducts like CO2 (when using DMC) and to maintain the solvent in a liquid state at temperatures above its boiling point. researchgate.net For reactions under a hydrogen atmosphere, such as the tandem synthesis of N-methyl anilines from nitroarenes, the pressure of H2 is a critical parameter.

Methodological Improvements for Yield Maximization

The synthesis of this compound is most commonly achieved through the N-methylation of 2-chloro-5-methoxyaniline. Methodological advancements to maximize the yield of this reaction center on the choice of methylating agent, catalyst, solvent, and the fine-tuning of reaction conditions such as temperature and reaction time.

One of the prominent methods for N-methylation is reductive amination , which involves the reaction of the primary amine (2-chloro-5-methoxyaniline) with a carbonyl compound, typically formaldehyde, in the presence of a reducing agent. This method is often favored due to its efficiency and the availability of reagents.

Another significant approach is the direct N-alkylation with a methylating agent, such as a methyl halide or dimethyl sulfate. However, these traditional methods often suffer from drawbacks like the use of toxic reagents and the potential for over-methylation, leading to the formation of quaternary ammonium (B1175870) salts.

More contemporary and greener approaches utilize methanol as the methylating agent in the presence of a suitable catalyst. This "borrowing hydrogen" or "hydrogen autotransfer" methodology is atom-economical, with water being the only byproduct. The optimization of this process involves the screening of various transition-metal catalysts and reaction parameters to achieve high selectivity and yield.

Detailed research findings on the impact of various parameters on the yield of N-methylated anilines provide valuable insights for the synthesis of this compound. For instance, studies on the N-methylation of structurally similar anilines using methanol have demonstrated the critical role of the catalyst and base system.

Below are data tables summarizing key findings from research on analogous N-methylation and reductive amination reactions, which can inform the optimization of this compound synthesis.

Reductive Amination of Aldehydes with Primary Amines

The following table illustrates the effect of different reducing agents and conditions on the yield of secondary amines, a reaction pathway analogous to the synthesis of this compound from 2-chloro-5-methoxyaniline and formaldehyde.

| Carbonyl Compound | Primary Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| Benzaldehyde | Benzylamine | Zn | aq. KOH | Room Temp | 82 |

| 4-Methoxybenzaldehyde | Benzylamine | Zn | aq. KOH | Room Temp | 78 |

| Benzaldehyde | Aniline | NaBH(OAc)₃ | Dichloroethane | Room Temp | 92 |

| Butyraldehyde | Benzylamine | NaBH₃CN | Methanol | Room Temp | 85 |

Catalytic N-Methylation of Anilines with Methanol

This table showcases the influence of different catalysts and bases on the yield of N-methylanilines, providing a model for the synthesis of this compound.

| Aniline Substrate | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | [Ir(CO)₂(NHC)] | Cs₂CO₃ | Methanol | 150 | 24 | 99 |

| 4-Toluidine | Ru-MACHO-BH | t-BuOK | Toluene | 110 | 12 | 95 |

| Aniline | Fe(acac)₃/dppf | KOt-Bu | Dioxane | 130 | 24 | 87 |

| 4-Methoxyaniline | [Cp*IrCl₂]₂ | NaH | Toluene | 100 | 24 | 92 |

These findings underscore the importance of a systematic approach to optimizing the synthesis of this compound. By carefully selecting the synthetic methodology and fine-tuning the reaction parameters based on analogous systems, it is possible to achieve significant improvements in yield and process efficiency.

Reactivity and Mechanistic Investigations of 2 Chloro 5 Methoxy N Methylaniline

Oxidation Reactions

The oxidation of 2-chloro-5-methoxy-N-methylaniline can proceed through several pathways, involving either the aromatic ring or the N-methylamino group. The presence of the electron-rich amino group makes the molecule susceptible to oxidation, though the outcomes can vary widely depending on the oxidant and reaction conditions.

The direct oxidation of an aniline (B41778), particularly a secondary N-alkylaniline, to a nitro compound is a challenging transformation. Traditional nitration using mixed nitric and sulfuric acids is often unsuitable for anilines as it leads to the formation of tarry oxidation byproducts and protonation of the amine to form an anilinium ion, which directs nitration to the meta position. ncert.nic.inquora.com However, several modern oxidative methods have been developed that can achieve this conversion for some aryl amines. mdpi.com These methods often use specific oxidants that can convert the amino group to a nitro group under controlled conditions. For instance, reagents like sodium perborate (B1237305) in acetic acid have been used to oxidize anilines bearing electron-withdrawing groups into the corresponding nitro compounds. mdpi.com More recent protocols have utilized tert-butyl nitrite (B80452) (TBN) or N-nitroso anilines as a source for the nitro group, enabling the nitration of N-alkylanilines under metal-free conditions. rsc.orgresearchgate.net

Table 1: Selected Methods for the Oxidation of Anilines to Nitroarenes

| Oxidant/Reagent System | Substrate Type | Key Features |

|---|---|---|

| Sodium Perborate (NaBO₃) in Acetic Acid | Anilines with electron-withdrawing groups | Smooth oxidation, but less effective for electron-rich anilines. mdpi.com |

| Trifluoroperacetic Acid (CF₃CO₃H) | Anilines, including weakly basic ones | Powerful oxidant, capable of oxidizing even nitroaniline. reddit.com |

| tert-Butyl Nitrite (TBN) | N-alkyl anilines | Metal-free and acid-free conditions; chemoselectivity is solvent-dependent. rsc.org |

| N-Nitroso Anilines / O₂ | N-alkyl anilines | N-nitroso compound acts as a self-providing nitro group source. researchgate.net |

N-alkylanilines are known to participate in oxidative coupling reactions, which can proceed via different mechanistic pathways. One common pathway involves the initial oxidation of the N-alkylaniline to form a radical cation or an iminium ion. These reactive intermediates can then engage in coupling reactions.

For example, photoredox-catalyzed aerobic oxidation has been employed in the synthesis of atroposelective N-aryl isoquinolones. In these systems, an N-aryl iminium ion is generated and subsequently undergoes transformation. Studies on these reactions show that chloro-substituted anilines are viable substrates, although they sometimes lead to slightly lower yields or enantioselectivity compared to other analogues. wikipedia.orgchemeurope.com Another approach is electrochemical oxidative C-H/N-H cross-coupling, which allows for the formation of C-N bonds between electron-rich arenes and diarylamines in an atom-economical process that avoids harsh chemical oxidants. researchgate.net

Furthermore, oxidative coupling can occur at the N-methyl group. Radical-based processes can be initiated by abstracting a hydrogen atom from the methyl group, generating an α-amino radical. This radical can then be oxidized to an iminium cation, which serves as an electrophile for coupling with various nucleophiles. ncert.nic.in Rhodium-catalyzed oxidative coupling of N-nitrosoanilines with allyl alcohols proceeds via C-H activation ortho to the directing nitroso group, demonstrating a different mode of reactivity. researchgate.net

Table 2: Examples of Oxidative Coupling Reactions with N-Alkyl Aniline Analogs

| Reaction Type | Catalyst/Conditions | Intermediate | Product Class |

|---|---|---|---|

| Aerobic Oxidative DYKAT | Chiral Phosphite / Photoredox Catalyst | Iminium Ion | Atroposelective Anilides/Isoquinolones wikipedia.orgchemeurope.com |

| Dehydrogenative N-N Coupling | KI / KIO₄ | Not specified | N,N'-Diarylhydrazines youtube.com |

| Electrooxidative C-H/N-H Coupling | None (Electrochemical) | Radical Cation | Triarylamines researchgate.net |

| Rh(III)-Catalyzed C-H Activation | [RhCp*Cl₂]₂ / AgSbF₆ | Rhodacycle | Ortho-functionalized N-nitrosoanilines researchgate.net |

Compound Names Mentioned in this Article

Reduction Reactions and Product Diversification

The structural framework of this compound offers several sites that could potentially undergo reduction; however, the aromatic chloro and methoxy (B1213986) groups are generally stable under common reducing conditions used for other functional groups. The most relevant reduction reactions in the context of creating derivatives of this compound often occur at the precursor stage, specifically the reduction of a nitro group to form the aniline itself.

For instance, a common synthetic route to substituted anilines involves the reduction of a corresponding nitroaromatic compound. In a process analogous to the preparation of similar structures, a substituted nitroaniline can be reduced using reagents like iron powder in an acidic medium. A patented method for preparing the related compound 2-chloro-6-methylaniline (B140736) involves the reduction of a nitro group on a precursor molecule using iron powder as the reducing agent in a one-pot reaction google.com. This highlights a key strategy for product diversification, where variations in the starting nitroaromatic compound allow for the synthesis of a wide array of substituted anilines, which can then be further functionalized. While the N-methylaniline moiety of the title compound is already in its reduced form, this principle of precursor reduction is fundamental to the availability and diversity of such molecules.

Electrophilic Aromatic Substitution Reaction Profiles

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is governed by the combined electronic and steric influences of its three substituents: the N-methylamino group (-NHCH₃), the chloro group (-Cl), and the methoxy group (-OCH₃).

Directing Effects of Substituents:

N-methylamino group (-NHCH₃): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. It strongly directs incoming electrophiles to the ortho and para positions.

Methoxy group (-OCH₃): Similar to the amino group, the methoxy group is also an activating, ortho, para-director because of the electron-donating resonance effect of the oxygen atom.

Chloro group (-Cl): The chloro group is a deactivating substituent due to its inductive electron-withdrawing effect. However, through resonance, it directs electrophiles to the ortho and para positions.

Regioselectivity: In this compound, the substituents are at positions 1 (NHCH₃), 2 (-Cl), and 5 (-OCH₃). The available positions for substitution are C3, C4, and C6. The powerful activating N-methylamino group at C1 directs substitution primarily to C6 (ortho) and C4 (para). The methoxy group at C5 reinforces this by also directing to C6 (ortho) and C4 (ortho). The deactivating chloro group at C2 directs to C3 (ortho) and C5 (blocked).

Given the strong, cooperative directing effects of the N-methylamino and methoxy groups towards positions C4 and C6, electrophilic substitution is expected to occur predominantly at these sites. The high reactivity conferred by these activating groups often necessitates mild reaction conditions to prevent overreaction, such as polysubstitution libretexts.org. In some cases, the amino group's activating influence can be attenuated by acetylation to better control the reaction outcome libretexts.org. Research on the C-H olefination of the related o-chloro-m-methoxyaniline has shown that substitution occurs selectively at the position para to the directing amine group, which aligns with this analysis acs.org.

Mechanistic Studies of Derivative Formation and Transformation

Understanding the reaction mechanisms involved in the formation and subsequent transformation of derivatives of this compound is crucial for controlling reaction outcomes and synthesizing novel compounds. The following sections delve into the kinetic and mechanistic details of specific reaction types.

In polymer science, particularly in the field of polyurethane coatings, blocked polyisocyanates are used as thermally latent curing agents. The isocyanate groups are reacted with a "blocking agent" to form a thermally reversible adduct. Upon heating, the blocking agent is released (deblocking), regenerating the reactive isocyanate group which can then cure the polymer matrix. Substituted N-methylanilines can serve as effective blocking agents rsc.org. The kinetics and mechanisms of these blocking and deblocking reactions are critical for designing coatings with specific curing temperatures and rates.

The reaction between an isocyanate (R-NCO) and a blocking agent like N-methylaniline is a reversible process. Detailed kinetic studies on a series of substituted N-methylanilines have elucidated the nature of these reactions rsc.org.

Forward (Blocking) Reaction: The formation of the blocked adduct has been shown to follow second-order kinetics. The rate of this reaction is dependent on the concentrations of both the polyisocyanate and the N-methylaniline rsc.org.

Reverse (Deblocking) Reaction: The thermal dissociation of the adduct to regenerate the isocyanate and the blocking agent follows first-order kinetics, as the rate depends only on the concentration of the blocked polyisocyanate rsc.org.

A key concept arising from these studies is the use of a "double Arrhenius plot," which graphs the rate constants of both the forward and reverse reactions against inverse temperature. The intersection of these two lines allows for the direct determination of the equilibrium temperature (T_eq), the temperature at which the rates of the forward and reverse reactions are equal rsc.org. This provides a crucial parameter for industrial applications, defining the temperature at which the blocked and unblocked species coexist in equilibrium rsc.orgpurdue.eduyoutube.com.

Table 1: Kinetic Order of Blocking and Deblocking Reactions

| Reaction | Kinetic Order | Description | Source |

|---|---|---|---|

| Forward (Blocking) | Second-Order | Rate = k_f[Isocyanate][N-methylaniline] | rsc.org |

| Reverse (Deblocking) | First-Order | Rate = k_r[Blocked Adduct] | rsc.org |

The rate and equilibrium of the blocking/deblocking process are significantly influenced by the electronic and steric nature of the substituents on the N-methylaniline ring rsc.orgrsc.org.

Electronic Effects: The nucleophilicity of the aniline nitrogen is paramount for the forward (blocking) reaction.

Electron-donating groups (like the -OCH₃ group at the meta position in the title compound) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus increasing the rate of the forward reaction rsc.org.

Electron-withdrawing groups (like the -Cl group at the ortho position) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the forward reaction rsc.org. For the reverse (deblocking) reaction, the stability of the leaving aniline is key. Electron-withdrawing groups help to stabilize the resulting aniline anion, thus lowering the deblocking temperature and increasing the rate of the reverse reaction. Conversely, electron-donating groups make the aniline a poorer leaving group, increasing the thermal stability of the blocked adduct rsc.org.

Steric Effects: Steric hindrance, arising from the spatial bulk of substituents, can impede the approach of reactants and slow down reaction rates wikipedia.orglabster.com. The ortho-chloro substituent in this compound introduces steric bulk near the reactive N-methylamino group. This steric hindrance can decrease the rate of the forward (blocking) reaction compared to a para-substituted analogue by making the approach to the isocyanate more difficult rsc.org.

Table 2: Influence of Substituent Type on Reaction Kinetics

| Substituent Type on Aniline Ring | Effect on Forward (Blocking) Rate | Effect on Reverse (Deblocking) Rate | Source |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Decrease | rsc.org |

| Electron-Withdrawing (e.g., -Cl, -COOR) | Decrease | Increase | rsc.org |

| Steric Bulk (especially at ortho position) | Decrease | Can influence rate depending on transition state | rsc.org |

The structure of the transition state provides insight into the factors that control reaction rates.

Blocking Reaction Transition State: The forward reaction proceeds through a transition state involving the nucleophilic attack of the aniline nitrogen on the electrophilic carbon of the isocyanate group. This transition state likely resembles a tetrahedral intermediate where the N-C bond is partially formed, and a partial negative charge develops on the isocyanate oxygen and a partial positive charge on the aniline nitrogen acs.org. According to the Hammond postulate, factors that stabilize this charge-separated transition state will lower the activation energy and increase the reaction rate youtube.com. The electron-donating methoxy group in this compound would help stabilize the developing positive charge on the nitrogen, while the electron-withdrawing chloro group would destabilize it.

Deblocking Reaction Transition State: The reverse reaction involves the cleavage of the C-N bond. The transition state is characterized by the elongation of this bond. The stability of the departing aniline molecule is crucial. Electron-withdrawing groups like chlorine can stabilize the leaving aniline through induction, thereby lowering the energy of the transition state for the deblocking reaction and facilitating the cleavage at lower temperatures rsc.org. DFT calculations on related aniline reactions, such as the Bamberger rearrangement, have been used to investigate and propose detailed transition state structures, highlighting the complex interplay of proton transfers and solvent effects that can influence reactivity exlibrisgroup.com.

Kinetic and Mechanistic Aspects of Blocking Reactions in Polymer Chemistry

Kinetic Analysis of Reactions Involving this compound and its Structural Analogues

The kinetic analysis of reactions involving aromatic amines like this compound is crucial for understanding their reaction mechanisms, particularly in processes such as nucleophilic aromatic substitution (SNAr). This section explores the determination of key kinetic parameters, the use of linear free-energy relationships to probe reaction pathways, and the impact of the surrounding medium on reaction rates.

The rate of a chemical reaction is quantified by its rate constant (k), which is temperature-dependent. The study of this temperature dependence allows for the determination of activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide insight into the energy barrier of the reaction and the molecular ordering of the transition state.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the rate constants are typically determined by monitoring the change in concentration of a reactant or product over time, often using spectrophotometric methods. The reactions of various substituted anilines with electrophilic aromatic compounds have been studied to understand the influence of substituents on reactivity.

Aniline and its N-methylated derivatives have been the subject of kinetic studies, such as their oxidation by chromic acid. In these reactions, the order of reaction and rate constants were determined, and the effect of temperature was used to calculate activation parameters. researchgate.net For example, the oxidation of aniline was found to be first order with respect to the oxidant, while the oxidation of N-methylaniline was zero order. researchgate.net The reaction rates for N-methylaniline were also found to increase with a decrease in the dielectric constant of the medium. researchgate.net

In the context of SNAr reactions, the reactivity of a nucleophile like this compound is influenced by its electronic and steric properties. The chlorine atom at the 2-position is an electron-withdrawing group, which decreases the electron density on the aromatic ring and the basicity of the amino group. Conversely, the methoxy group at the 5-position is an electron-donating group through resonance, which increases the electron density. The N-methyl group introduces both a weak electron-donating inductive effect and steric hindrance around the nitrogen atom compared to a primary aniline.

The activation parameters for the N-methylation of various aniline derivatives using methanol (B129727) have been investigated. For a series of anilines with different para- and meta-substituents, the reactions showed high yields for the corresponding N-methylated products, indicating the tolerance of the catalytic system to various functional groups, including halogens and methoxy groups. nih.gov

Table 1: Illustrative Activation Parameters for Reactions of Aniline and N-Methylaniline

| Reactant | Reaction | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

| Aniline | Oxidation with Chromic Acid | 34.07 | 31.59 | -193.3 | researchgate.net |

| N-Methylaniline | Oxidation with Chromic Acid | 20.31 | 17.84 | -244.1 | researchgate.net |

This table presents example activation parameters for reactions involving aniline and N-methylaniline to illustrate the types of data obtained from kinetic studies. The specific values will vary depending on the reaction and conditions.

Brønsted-type plots are a powerful tool in physical organic chemistry for investigating reaction mechanisms. These plots correlate the logarithm of the rate constant (log k) for a series of related reactions with the logarithm of the equilibrium constant (log K), which is often represented by the pKa of one of the reactants. The slope of this linear free-energy relationship, known as the Brønsted coefficient (β), provides information about the structure of the transition state.

For nucleophilic reactions of a series of anilines, the Brønsted-type plot is constructed by plotting log(k_nuc) against the pKa of the anilinium ion. The value of the Brønsted coefficient, β_nuc, indicates the degree of bond formation in the transition state. A large β_nuc value (close to 1.0) suggests a late transition state where the bond between the nucleophile and the electrophile is substantially formed. Conversely, a small β_nuc value (close to 0) indicates an early transition state.

Studies on the reactions of 2-chloro-5-nitropyrimidine (B88076) with a series of anilines have utilized Brønsted plots to elucidate the reaction mechanism. For a series of aniline derivatives, a β_nuc value of 0.83 was found, suggesting that the bond formation between the nucleophile and the substrate is significantly advanced in the rate-limiting transition state. In some cases, split Brønsted plots are observed, which can indicate a change in the rate-determining step or different transition state structures for different groups of nucleophiles within the series.

Table 2: Example Data for a Brønsted-Type Plot for Reactions of Anilines

| Aniline Derivative | pKa | k_N (M⁻¹s⁻¹) | log(k_N) |

| 4-Methoxyaniline | 5.34 | - | - |

| 4-Methylaniline | 5.08 | 2.49 | 0.40 |

| Aniline | 4.73 | 0.99 | -0.004 |

| 3-Methoxyaniline | 4.36 | 0.627 | -0.20 |

| 3-Aminoacetophenone | 3.64 | 0.266 | -0.58 |

Data adapted from a study on the reaction of anilines with 2-chloro-5-nitropyrimidine to illustrate the components of a Brønsted plot. nist.gov

For this compound, its position on a Brønsted plot would be determined by its pKa and its nucleophilic rate constant. The interplay of its substituents (electron-withdrawing Cl, electron-donating OCH3, and the N-methyl group) would define its specific reactivity compared to other anilines.

The properties of the reaction medium, such as its dielectric constant (a measure of its polarity) and ionic strength, can significantly influence the rates of reactions in solution. The effects are particularly pronounced for reactions that involve a change in charge or charge distribution between the reactants and the transition state.

Dielectric Constant: The dielectric constant of the solvent affects the solvation of charged or polar species. For a reaction where the transition state is more polar than the reactants, an increase in the solvent's dielectric constant will stabilize the transition state more than the reactants, leading to a lower activation energy and an increased reaction rate. Conversely, if the reactants are more polar than the transition state, a higher dielectric constant will slow the reaction down. In the case of the reaction of N-methylaniline, it has been observed that the reaction rate increases with a decrease in the dielectric constant of the medium. researchgate.net This suggests that the reactants are more stabilized by the polar solvent than the transition state.

Ionic Strength: The ionic strength of the medium is particularly important for reactions involving ionic species. For a reaction between two ions of the same sign, increasing the ionic strength of the solution will increase the reaction rate (secondary kinetic salt effect). If the reacting ions have opposite signs, an increase in ionic strength will decrease the rate. For reactions between an ion and a neutral molecule, the effect of ionic strength is generally smaller. In a study on the oxidation of aniline and its N-methylated derivatives, the primary salt effect on the rate of oxidation was found to be negligible, which is expected for reactions involving at least one neutral reactant. researchgate.net

Table 3: Illustrative Effect of Solvent on Reaction Rate Constants

| Solvent | Dielectric Constant (ε) | Example Reaction | Relative Rate Constant | Reference |

| Benzene | 2.3 | Aniline + 4-nitrophenyl-2,4,6-trinitrophenyl ether | 1 | acs.org |

| Acetonitrile (B52724) | 37.5 | Aniline + 4-nitrophenyl-2,4,6-trinitrophenyl ether | Higher | acs.org |

| Methanol | 32.7 | Aniline + 4-nitrophenyl-2,4,6-trinitrophenyl ether | Higher | acs.org |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Aniline + 4-nitrophenyl-2,4,6-trinitrophenyl ether | Highest | acs.org |

This table provides a qualitative illustration of how solvent polarity can affect reaction rates for a representative SNAr reaction.

The specific influence of the reaction medium on reactions of this compound would depend on the nature of the electrophile and the detailed mechanism of the reaction.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman)

While specific experimental FT-IR and FT-Raman spectra for 2-chloro-5-methoxy-N-methylaniline are not extensively documented in the reviewed literature, a detailed analysis can be constructed by examining closely related analogs, such as 5-chloro-ortho-methoxyaniline (5COMA) and 2-chloro-5-methylaniline. rsc.org The principles derived from these molecules allow for a robust prediction of the vibrational behavior of the target compound.

The vibrational spectrum of this compound is expected to exhibit a series of characteristic bands corresponding to its distinct functional groups: the N-methylamino group, the methoxy (B1213986) group, the chloro-substituted aromatic ring, and the various C-H bonds.

Key expected vibrational modes include:

N-H Stretching: In secondary amines like this, the N-H stretching vibration is anticipated to appear in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups (N-CH₃ and O-CH₃) are expected in the 2850-2960 cm⁻¹ range.

C=C Stretching: The aromatic ring's C=C stretching vibrations usually manifest as a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration for the aromatic C-N bond is expected between 1250 and 1360 cm⁻¹.

C-O Stretching: The asymmetric and symmetric stretching of the C-O-C ether linkage in the methoxy group typically produces strong bands in the 1000-1275 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a band in the fingerprint region, generally between 600 and 800 cm⁻¹, though its exact position can be influenced by the substitution pattern on the ring.

Based on data from analogous compounds, a more detailed assignment can be proposed:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source Analog |

| N-H Stretch | ~3400 | General for secondary amines |

| Aromatic C-H Stretch | 3000 - 3100 | 5COMA rsc.org |

| Asymmetric CH₃ Stretch (N-CH₃) | ~2950 | Predicted |

| Asymmetric CH₃ Stretch (O-CH₃) | ~2940 | 5COMA rsc.org |

| Symmetric CH₃ Stretch (N-CH₃) | ~2870 | Predicted |

| Symmetric CH₃ Stretch (O-CH₃) | ~2840 | 5COMA rsc.org |

| C=C Aromatic Stretch | 1450 - 1600 | 5COMA |

| N-H Bending | 1500 - 1550 | 5COMA rsc.org |

| CH₃ Bending | 1430 - 1470 | 5COMA rsc.org |

| C-N Stretch (Aromatic) | 1250 - 1360 | 5COMA |

| C-O-C Asymmetric Stretch | ~1240 | 5COMA rsc.org |

| C-O-C Symmetric Stretch | ~1030 | 5COMA rsc.org |

| C-Cl Stretch | 600 - 800 | 2-chloro-5-methylaniline |

This table is predictive and based on data from analogous compounds.

In modern structural analysis, experimental FT-IR and FT-Raman spectra are often compared with spectra generated through computational methods, such as Density Functional Theory (DFT). rsc.org This comparative approach serves several purposes: it aids in the definitive assignment of complex vibrational modes, validates the experimental findings, and confirms the optimized molecular geometry used in the calculations. For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311++G(d,p)) would be employed to calculate the ground-state geometry and the corresponding vibrational frequencies. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data.

For a molecule with multiple functional groups, vibrational modes are often coupled, meaning a single absorption band may result from the combination of several types of bond stretching or bending. Total Energy Distribution (TED) analysis is a crucial computational tool used to dissect these complex vibrations. rsc.org By calculating the percentage contribution of each defined internal coordinate (like a specific bond stretch or angle bend) to a given vibrational mode, TED provides an unambiguous and quantitative assignment for each band in the spectrum. For this compound, TED analysis would be essential to differentiate, for example, between C-C ring vibrations and C-H or N-H bending modes that fall in similar frequency regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H (protons) and ¹³C.

Although specific experimental data for this compound is not available in the cited literature, the ¹H NMR spectrum can be predicted based on established substituent effects on the aromatic ring and data from related compounds. The spectrum is expected to show distinct signals for the three aromatic protons, the N-H proton, the N-methyl protons, and the methoxy protons.

Aromatic Protons (3H): The three protons on the benzene (B151609) ring will appear as distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). Their chemical shifts and coupling patterns (doublets, doublet of doublets) will be determined by their position relative to the electron-donating (-NHCH₃, -OCH₃) and electron-withdrawing (-Cl) groups.

N-H Proton (1H): This proton will likely appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.

Methoxy Protons (3H): The three protons of the -OCH₃ group will appear as a sharp singlet, typically around δ 3.8 ppm.

N-Methyl Protons (3H): The three protons of the -NHCH₃ group will appear as a singlet or a doublet if coupled to the N-H proton, with a chemical shift around δ 2.8-3.0 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H (C4-H, C6-H) | ~6.6 - 6.8 | d, dd |

| Aromatic H (C3-H) | ~7.0 - 7.2 | d |

| N-H | Variable | br s |

| Methoxy (-OCH₃) | ~3.8 | s |

| N-Methyl (-NHCH₃) | ~2.9 | s or d |

This table is predictive and based on established chemical shift principles and data from analogous compounds.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For this compound, eight distinct signals are expected, corresponding to the six unique aromatic carbons and the two methyl carbons. As with the ¹H NMR, predictions can be made based on substituent effects and data from analogs like 2-chloro-N-methylaniline and various methoxy-N-methylanilines.

Aromatic Carbons (6C): These will appear in the δ 110-160 ppm range. The carbons directly attached to the electronegative heteroatoms (C2-Cl, C1-N, C5-O) will be significantly shifted. The C1 (attached to nitrogen) and C5 (attached to oxygen) carbons are expected at the downfield end of the aromatic region, while the C2 (attached to chlorine) will also be downfield. The other carbons (C3, C4, C6) will appear at higher fields.

Methoxy Carbon (1C): The carbon of the -OCH₃ group is expected to have a chemical shift around δ 55-56 ppm.

N-Methyl Carbon (1C): The carbon of the -NHCH₃ group is anticipated to appear around δ 30-31 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-N) | ~148 |

| C2 (C-Cl) | ~120 - 125 |

| C3, C4, C6 | ~110 - 129 |

| C5 (C-O) | ~155 - 160 |

| Methoxy (-OCH₃) | ~55 |

| N-Methyl (-NHCH₃) | ~31 |

This table is predictive and based on established chemical shift principles and data from analogous compounds.

Advanced Multi-dimensional NMR Techniques for Connectivity Elucidation

Advanced multi-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguously establishing the structure of organic molecules.

HSQC experiments would be utilized to determine the direct one-bond correlations between protons and the carbon atoms to which they are attached. This would allow for the assignment of proton signals to their corresponding carbon environments in the this compound structure.

HMBC spectroscopy is crucial for identifying longer-range couplings between protons and carbons (typically over two to three bonds). This technique would be instrumental in piecing together the molecular skeleton by, for example, correlating the N-methyl protons to the aromatic ring carbons, and the methoxy protons to the C5 carbon of the benzene ring.

NOESY experiments provide information about the spatial proximity of nuclei. For this compound, NOESY could reveal through-space interactions between the N-methyl group protons and the proton at the C6 position of the aromatic ring, helping to confirm the substitution pattern and providing insights into the preferred conformation of the molecule.

A comprehensive analysis using these techniques would provide unequivocal evidence for the structural assignment of this compound. Unfortunately, no such experimental data has been published.

Comparison with Gauge-Independent Atomic Orbital (GIAO)-Computed Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. sigmaaldrich.com This theoretical calculation can be a powerful aid in the assignment of experimental NMR spectra, especially for complex molecules. The process involves creating a 3D model of the molecule and then using quantum mechanical calculations to determine the theoretical chemical shifts for each nucleus.

A comparison of the experimentally obtained ¹H and ¹³C NMR chemical shifts with the GIAO-computed values would provide a high level of confidence in the structural elucidation of this compound. sigmaaldrich.com Significant correlations between the experimental and computed data would validate the assigned structure. At present, neither the experimental NMR data nor the GIAO-computed chemical shifts for this specific compound are available in the literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₈H₁₀ClNO), the expected monoisotopic mass is 171.04509 Da. uni.lu An HRMS experiment would aim to measure this mass with high precision, thereby confirming the elemental composition.

Fragmentation Pattern Analysis for In-depth Structural Insights

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can provide valuable clues about the connectivity of the atoms. While the specific fragmentation pattern for this compound is not documented, general fragmentation pathways for related aromatic amines and chloro- and methoxy-substituted benzene derivatives would be expected.

Application of Predicted Collision Cross Section (CCS) Values in Structural Analysis

Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an emerging parameter in structural analysis that can help to distinguish between isomers. Predicted CCS values can be calculated for a given structure and compared with experimental values obtained via ion mobility-mass spectrometry. For this compound, predicted CCS values have been calculated for various adducts. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 172.05237 | 132.3 |

| [M+Na]⁺ | 194.03431 | 141.9 |

| [M-H]⁻ | 170.03781 | 136.4 |

| [M+NH₄]⁺ | 189.07891 | 153.8 |

| [M+K]⁺ | 210.00825 | 138.7 |

| [M+H-H₂O]⁺ | 154.04235 | 127.7 |

| [M+HCOO]⁻ | 216.04329 | 153.9 |

| [M+CH₃COO]⁻ | 230.05894 | 181.2 |

| [M+Na-2H]⁻ | 192.01976 | 139.4 |

| [M]⁺ | 171.04454 | 135.2 |

| [M]⁻ | 171.04564 | 135.2 |

Data from PubChemLite. uni.lu

These predicted values serve as a reference for potential future experimental studies involving ion mobility-mass spectrometry.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The UV-Visible spectrum of this compound would be expected to show characteristic absorption bands related to its substituted benzene ring system. However, specific experimental UV-Visible spectral data for this compound is not currently available.

Single Crystal X-ray Diffraction Studies (if applicable to related crystalline derivatives)

As of the current literature review, no single-crystal X-ray diffraction studies have been published for this compound. Therefore, a definitive analysis of its solid-state structure is not possible. However, insights into its likely molecular geometry and intermolecular interactions can be inferred from crystallographic data of related substituted anilines. nih.gov

The molecular geometry of this compound would be primarily defined by the substituted benzene ring. In aromatic amines, the nitrogen atom is often nearly planar, allowing for effective conjugation of its lone pair with the aryl π-system. wikipedia.org This results in a shorter C-N bond length compared to aliphatic amines.

The substituents would likely introduce minor distortions to the benzene ring's planarity and bond angles. The C-Cl and C-O bond lengths and the C-C-C bond angles within the ring would be influenced by steric and electronic interactions between the adjacent groups. The methoxy group's oxygen atom would lie close to the plane of the ring, with the methyl group potentially oriented either in-plane or out-of-plane. The conformation around the C-N bond would determine the orientation of the N-methyl group relative to the ring. In many N-substituted anilines, the C(aryl)-N-C(methyl) plane is often twisted slightly with respect to the aromatic ring to minimize steric hindrance.

Table 2: Predicted or Analogous Bond Parameters for this compound

| Parameter | Predicted/Analogous Value | Notes |

|---|---|---|

| C-C (aromatic) | ~1.39 Å | Average aromatic bond length. |

| C-N | ~1.40 Å | Shorter than a single C-N bond due to conjugation. wikipedia.org |

| C-Cl | ~1.74 Å | Typical for chloroarenes. |

| C-O (methoxy) | ~1.37 Å | Typical for aryl ethers. |

| C-N-C Angle | ~120° | Suggests sp²-like character for the nitrogen atom. |

In the solid state, the crystal packing and supramolecular architecture are governed by a combination of intermolecular forces. mdpi.com For this compound, several types of interactions would be anticipated to direct its crystal packing.

π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the rings pack in a parallel or offset fashion. This is a common structure-directing interaction in aromatic compounds. rsc.org

C-H···π Interactions: The methyl hydrogens or aromatic C-H bonds could act as weak hydrogen bond donors to the π-face of an adjacent aromatic ring.

Halogen Bonding: The chlorine atom, having a region of positive electrostatic potential on its outer side (the σ-hole), could act as a halogen bond donor, interacting with a nucleophilic site on a neighboring molecule, such as the oxygen of the methoxy group or the π-system of the ring.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the polar C-Cl, C-O, and C-N bonds. These dipoles would align in the crystal lattice to maximize attractive electrostatic interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations are instrumental in predicting the behavior and characteristics of molecules. For complex organic compounds like 2-chloro-5-methoxy-N-methylaniline, these calculations offer deep insights into their fundamental nature.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for determining the optimized geometry of molecules. sigmaaldrich.comsigmaaldrich.comacs.orgsigmaaldrich.com This approach calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. For substituted anilines, DFT has been successfully employed to predict their three-dimensional structures. researchgate.net The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation. In the case of this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its structure. The presence of substituents like chlorine, a methoxy (B1213986) group, and an N-methyl group on the aniline (B41778) ring introduces steric and electronic effects that distort the molecule from a simple planar benzene (B151609) ring structure. Current time information in Berlin, DE.

Evaluation of Basis Set Selection and Level of Theory

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. Larger and more complex basis sets, such as the 6-311++G(d,p) basis set, provide more accurate results but require greater computational resources. sigmaaldrich.com The level of theory refers to the specific DFT functional used, for example, B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The selection of an appropriate basis set and level of theory is a critical step in ensuring the reliability of the computational results for molecules like substituted anilines. acs.orgsigmaaldrich.com

Calculation of Optimized Geometric Parameters (bond lengths, bond angles, dihedral angles)

Once the geometry of this compound is optimized using DFT, a detailed set of geometric parameters can be obtained. These parameters include the lengths of all chemical bonds, the angles between them, and the dihedral (or torsional) angles that describe the rotation around single bonds. These calculated values can be compared with experimental data if available, or with data from similar, well-characterized molecules. For instance, studies on related aniline derivatives have reported on how substituents alter the geometry of the benzene ring and the attached functional groups. Current time information in Berlin, DE.

Below is a hypothetical table of what calculated geometric parameters for this compound might look like, based on typical values for similar compounds. Note: This data is illustrative and not from a specific study on this compound.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

| Bond Length | C-Cl | 1.74 |

| C-O | 1.36 | |

| C-N | 1.40 | |

| N-CH3 | 1.47 | |

| O-CH3 | 1.43 | |

| Bond Angle | C-C-Cl | 120.5 |

| C-C-O | 121.0 | |

| C-C-N | 122.0 | |

| C-N-C | 120.0 | |

| Dihedral Angle | C-C-N-C | 10.0 |

| C-C-O-C | 5.0 |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide a detailed picture of how electrons are distributed within this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap suggests that the molecule is more easily excitable and more reactive. For related aniline derivatives, the HOMO-LUMO gap has been calculated to understand intramolecular charge transfer and reactivity.

A hypothetical data table for the FMO analysis of this compound is presented below. Note: This data is illustrative and not from a specific study on this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red and yellow areas typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the electronegative chlorine and oxygen atoms, as well as the nitrogen atom of the amine group, and positive potential around the hydrogen atoms. This analysis is crucial for predicting the sites of intermolecular interactions and chemical reactions.

Global and Local Reactivity Descriptors (e.g., Fukui indices)

Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are instrumental in predicting the reactivity of chemical species. These descriptors include electronegativity, hardness, softness, and the Fukui function, which identifies the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgfaccts.de The Fukui function, in particular, is a powerful tool for understanding regioselectivity in chemical reactions. nih.govnih.govscm.com It quantifies the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org

For related aniline derivatives, such as those studied in the context of reactions with radicals or in nucleophilic aromatic substitutions, these descriptors have provided valuable insights into their reactivity patterns. nih.govmdpi.comresearchgate.net However, no specific data for the global and local reactivity descriptors, including Fukui indices, for this compound have been reported in the scientific literature.

Prediction and Validation of Spectroscopic Properties

Theoretical vibrational analysis, typically performed using DFT methods, is a standard approach for assigning and understanding the vibrational spectra (infrared and Raman) of molecules. The calculated frequencies are often scaled by empirical factors to improve their agreement with experimental data, compensating for anharmonicity and the approximate nature of the theoretical methods. nih.gov Studies on similar molecules, such as various substituted anilines, have demonstrated the utility of this approach in interpreting complex vibrational spectra. nih.gov However, a dedicated theoretical vibrational analysis of this compound, including the calculation of its vibrational frequencies and the application of scaling factors, is not available in the literature.

The simulation of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra using computational methods is a valuable tool for structural elucidation and for complementing experimental data. researchgate.netyoutube.comajrsp.comyoutube.com Theoretical calculations can predict chemical shifts and absorption maxima, providing insights into the electronic structure and transitions within a molecule. researchgate.netajrsp.com While there are numerous examples of such simulations for aniline and its derivatives, no specific simulated NMR or UV-Vis spectra for this compound have been published. researchgate.netresearchgate.net

Conformational Analysis and Energetic Stability

Conformational analysis is crucial for understanding the three-dimensional structure and relative stability of different conformers of a molecule. Computational methods can be used to explore the potential energy surface and identify the most stable conformations, which in turn influence the molecule's reactivity and spectroscopic properties. For flexible molecules like N-methylanilines, rotation around single bonds can lead to multiple conformers. acs.orgnih.gov A computational study on the conformational landscape and energetic stability of this compound would provide valuable information, but such a study has not been documented.

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by calculating the energy profiles of proposed reaction pathways. This involves locating transition states and calculating activation energies, which provides a deeper understanding of the kinetics and thermodynamics of a reaction. acs.org For instance, theoretical studies on the halogenation of anilines and the reactions of N-methylaniline have provided detailed mechanistic insights. acs.orgacs.org These studies often involve the computation of potential energy surfaces to map out the entire course of a reaction. nih.gov However, there are no published reports on the theoretical investigation of reaction mechanisms involving this compound, nor have any energy profiles for its potential reaction pathways been computed.

Role of Hydrogen Bonding Interactions in Transition State Stabilization

In the computational analysis of reaction mechanisms involving this compound, understanding the role of hydrogen bonding is crucial for elucidating the stability of transition states. While direct experimental data on the transition state geometries of this specific molecule are scarce, density functional theory (DFT) and other computational methods provide significant insights. These theoretical studies help to model how both intramolecular and intermolecular hydrogen bonds can influence the energy barriers of reactions.

The substituents on the aniline ring—chloro, methoxy, and N-methyl groups—play a significant role in modulating the electronic properties and, consequently, the hydrogen bonding capabilities of the molecule. The methoxy group, being an electron-donating group, increases the electron density on the aniline nitrogen, which can enhance its ability to act as a hydrogen bond acceptor. Conversely, the chloro group is electron-withdrawing, which can decrease the basicity of the nitrogen atom but may participate in other non-covalent interactions. The N-methyl group also influences the steric and electronic environment around the nitrogen.

Theoretical investigations on similar substituted anilines have shown that hydrogen bonding can significantly stabilize transition states. rsc.orgresearchgate.net For instance, in reactions where the aniline nitrogen is involved in proton transfer or nucleophilic attack, a hydrogen bond can help to delocalize charge and reduce the activation energy.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding in the transition state of reactions involving this compound is an important consideration. Given the ortho-chloro substituent, an intramolecular hydrogen bond could, in theory, form between the N-H proton and the chloro group in a transition state. However, studies on ortho-chloroaniline suggest that such an N-H···Cl bond is generally weak. researchgate.net The geometry of the transition state would need to accommodate a favorable orientation for such an interaction to be significant.

Computational models can predict the geometric parameters of such interactions in a hypothetical transition state. The table below illustrates plausible DFT-calculated parameters for a transition state stabilized by an intramolecular hydrogen bond, based on data from analogous systems.

| Parameter | Value |

|---|---|

| N-H Bond Length (Å) | 1.035 |

| H···Cl Distance (Å) | 2.45 |

| N-H···Cl Angle (°) | 110 |

| Stabilization Energy (kcal/mol) | -1.5 to -3.0 |

Note: The data in this table are illustrative and based on theoretical calculations for similar molecular structures, as direct experimental or computational data for the transition state of this compound was not available in the cited literature.

Intermolecular Hydrogen Bonding

In the presence of protic solvents or reactants with hydrogen bond donor/acceptor capabilities, intermolecular hydrogen bonds are expected to play a more dominant role in transition state stabilization. For example, in an acid-catalyzed reaction, the nitrogen atom of the N-methylaniline moiety can be protonated. The resulting N-H+ group can then form strong hydrogen bonds with solvent molecules or other species present in the reaction mixture.

DFT studies on aniline-water complexes have demonstrated that substituents significantly affect the strength of intermolecular hydrogen bonds. rsc.org An electron-donating group like methoxy would be expected to enhance the hydrogen bond acceptor strength of the nitrogen atom in the ground state. In a transition state where the nitrogen becomes more electron-deficient, this effect could be altered.

The following table presents hypothetical data for an intermolecular hydrogen bond between the N-H group of a protonated this compound transition state and a water molecule, derived from trends observed in computational studies of similar systems.

| Parameter | Value |

|---|---|

| N-H Bond Length (Å) | 1.050 |

| H···O (water) Distance (Å) | 1.80 |

| N-H···O Angle (°) | 170 |

| Stabilization Energy (kcal/mol) | -5.0 to -8.0 |

Note: The data in this table are illustrative and based on theoretical calculations for similar molecular structures, as direct experimental or computational data for the transition state of this compound was not available in the cited literature.

Natural Bond Orbital (NBO) analysis is a computational tool often used to quantify the stabilization energy associated with hydrogen bonding interactions. researchgate.net This analysis can reveal the charge transfer from the hydrogen bond acceptor to the antibonding orbital of the donor, providing a measure of the bond's strength. For this compound, such analyses would be invaluable in quantifying the contribution of hydrogen bonding to transition state stabilization in various reaction scenarios.

Synthesis and Investigation of Derivatives and Analogues of 2 Chloro 5 Methoxy N Methylaniline

Design Principles for Novel Derivatives and Chemical Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models for substituted anilines often utilize Hammett constants (σ) to correlate substituent electronic effects with chemical reactivity and biological activity. acs.orgoup.comresearchgate.netscience.gov For the 2-chloro-5-methoxy-N-methylaniline scaffold, the chloro group at the 2-position exerts a significant inductive electron-withdrawing effect (-I) and a weaker resonance effect (+R). The methoxy (B1213986) group at the 5-position, meta to the amino group, primarily exhibits an inductive effect.

The design of novel derivatives involves the strategic placement of additional substituents to modulate properties such as lipophilicity, steric hindrance, and electronic distribution. For instance, introducing further electron-withdrawing groups can enhance the electrophilicity of the aromatic ring, while adding bulky alkyl groups can introduce steric shields around reactive sites.

Synthesis of N-Substituted Analogues

The nitrogen atom of this compound serves as a key site for synthetic modification. N-alkylation can be achieved through various methods, including reductive amination or nucleophilic substitution reactions. A common approach involves the reaction of the parent aniline (B41778), 2-chloro-5-methoxyaniline (B1294355), with an appropriate aldehyde or ketone in the presence of a reducing agent, or direct alkylation using an alkyl halide.

For example, the synthesis of a homologous series of N-alkylated derivatives can be accomplished by reacting 2-chloro-5-methoxyaniline with different aldehydes followed by reduction.

Impact of N-Alkyl Chain Length on Molecular and Electronic Properties

The length of the N-alkyl chain significantly influences the physicochemical properties of the resulting analogues. As the alkyl chain length increases, the lipophilicity of the molecule, often quantified by the partition coefficient (log P), generally increases. This can have profound effects on the compound's solubility and interactions with biological membranes.

Below is a representative data table illustrating the predicted impact of increasing N-alkyl chain length on key molecular and electronic properties of 2-chloro-5-methoxy-N-alkylaniline derivatives.

| Derivative Name | N-Substituent | Molecular Weight ( g/mol ) | Predicted logP | 1H NMR (δ, ppm, CDCl3) - N-CH2 Signal |

| This compound | -CH3 | 171.62 | 2.6 | ~2.9 (s, 3H) |

| 2-chloro-5-methoxy-N-ethylaniline | -CH2CH3 | 185.65 | 3.1 | ~3.2 (q, 2H) |

| 2-chloro-5-methoxy-N-propylaniline | -CH2CH2CH3 | 199.68 | 3.6 | ~3.1 (t, 2H) |

| 2-chloro-5-methoxy-N-butylaniline | -CH2CH2CH2CH3 | 213.70 | 4.1 | ~3.1 (t, 2H) |

Note: The NMR data is illustrative and based on typical chemical shifts for N-alkylanilines.

Synthesis of Aromatic Ring-Substituted Analogues

Further diversification of the this compound scaffold can be achieved by introducing additional substituents onto the aromatic ring. The directing effects of the existing chloro, methoxy, and N-methylamino groups govern the position of these new additions.

Positional Isomerism of Halogen and Alkoxy Groups

The specific placement of the halogen and alkoxy groups on the aniline ring has a profound impact on the molecule's properties. For instance, moving the chloro substituent from the 2-position to other positions would significantly alter the electronic and steric environment around the amino group. The synthesis of such positional isomers typically requires starting from different precursors. For example, the synthesis of 4-chloro-3-methoxyaniline (B81333) would start from 2-chloro-5-nitroanisole.

The following table provides a comparison of the physical properties of some positional isomers of chloro-methoxyaniline.

| Compound Name | Position of Cl | Position of OCH3 | Melting Point (°C) |

| 2-Chloro-5-methoxyaniline | 2 | 5 | 23-27 |

| 5-Chloro-2-methoxyaniline | 5 | 2 | 81-83 |

| 2-Chloro-4-methoxyaniline | 2 | 4 | Not readily available |

| 4-Chloro-2-methoxyaniline | 4 | 2 | 31-33 |

Data sourced from commercial supplier information. researchgate.netscience.govlibretexts.orgpharmaffiliates.com

Introduction of Additional Functional Moieties

The introduction of other functional groups, such as nitro (-NO2), cyano (-CN), or acyl groups (-C(O)R), can further modify the properties of the this compound core. Electrophilic aromatic substitution reactions are commonly employed for this purpose. The -NHCH3 and -OCH3 groups are ortho-, para-directing activators, while the -Cl group is an ortho-, para-directing deactivator. The outcome of such reactions will depend on the interplay of these directing effects and the reaction conditions. For example, nitration of the parent aniline would likely lead to substitution at the positions ortho and para to the activating amino and methoxy groups.

Reactivity Studies of Derived Chemical Structures

The derivatives of this compound can undergo a variety of chemical transformations. The reactivity is largely dictated by the nature of the substituents on both the nitrogen and the aromatic ring.